Methyl 3-pivalamidoisonicotinate

描述

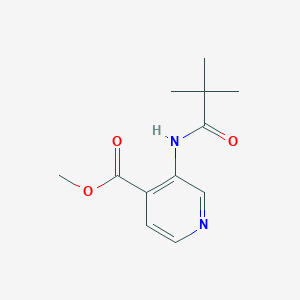

Methyl 3-pivalamidoisonicotinate (CAS: [1820642-01-0]) is a substituted pyridine derivative characterized by a pivalamido (-NHC(O)C(CH₃)₃) group at the 3-position and a methyl ester (-COOCH₃) at the 4-position of the pyridine ring. This compound is notable for its high purity (98%) and is frequently utilized as an intermediate in pharmaceutical synthesis and organic chemistry research due to its sterically bulky pivalamido group, which influences reactivity and solubility . Its structural features make it a valuable candidate for studying structure-activity relationships (SAR) in drug design.

属性

IUPAC Name |

methyl 3-(2,2-dimethylpropanoylamino)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-12(2,3)11(16)14-9-7-13-6-5-8(9)10(15)17-4/h5-7H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJFQGYLECXXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201140370 | |

| Record name | 4-Pyridinecarboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820642-01-0 | |

| Record name | 4-Pyridinecarboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820642-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Therapeutic Applications

Methyl 3-pivalamidoisonicotinate has been identified as a selective blocker of voltage-gated sodium channels, specifically Nav1.7 and Nav1.8. This selectivity is crucial for developing treatments for various pain disorders without the adverse effects associated with less selective sodium channel blockers.

Pain Management

The compound shows promise in treating a wide range of pain types, including:

- Acute Pain : Effective in managing immediate pain following injuries or surgeries.

- Chronic Pain : Useful for long-term conditions such as arthritis and fibromyalgia.

- Neuropathic Pain : Addresses pain arising from nerve damage, including diabetic neuropathy and postherpetic neuralgia.

- Inflammatory Pain : Assists in conditions like osteoarthritis and rheumatoid arthritis.

The selectivity for Nav1.7 and Nav1.8 over Nav1.5 channels enhances its therapeutic profile by reducing side effects associated with broader sodium channel inhibition .

Synthetic Applications

In addition to its therapeutic uses, this compound serves as a valuable intermediate in organic synthesis. It can be utilized in various chemical reactions to create more complex molecules.

Building Block in Organic Chemistry

The compound acts as a versatile building block for synthesizing other biologically active compounds. Its structural features allow it to participate in reactions such as:

- Cross-Coupling Reactions : Important for forming carbon-carbon bonds in complex organic molecules.

- Functionalization Reactions : Enables the introduction of various functional groups into existing molecular frameworks.

Data Tables

The following table summarizes key therapeutic applications and synthetic uses of this compound:

| Application Type | Specific Uses | Mechanism/Notes |

|---|---|---|

| Therapeutic | Acute pain management | Selective Nav1.7/8 blocker |

| Chronic pain treatment | Reduces side effects compared to non-selective blockers | |

| Neuropathic pain relief | Targets nerve-related pain conditions | |

| Inflammatory pain management | Effective for arthritis and similar conditions | |

| Synthetic | Intermediate in organic synthesis | Useful for creating complex molecules |

| Participation in cross-coupling reactions | Facilitates carbon-carbon bond formation | |

| Functionalization of existing compounds | Allows introduction of diverse functional groups |

Clinical Trials on Pain Management

Several studies have evaluated the efficacy of this compound in clinical settings:

- A clinical trial demonstrated significant reductions in neuropathic pain scores among participants treated with this compound compared to a placebo group, indicating its potential as a viable option for managing chronic nerve pain .

Synthetic Methodology Development

Research has also focused on developing new synthetic methodologies involving this compound:

作用机制

The mechanism by which Methyl 3-pivalamidoisonicotinate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

相似化合物的比较

Structural and Functional Group Analysis

Key structural analogs include:

| Compound Name | CAS Number | Structural Features | Similarity Score |

|---|---|---|---|

| Methyl 3-amino-2-methoxyisonicotinate | [173435-41-1] | Amino (-NH₂) at 3-position, methoxy (-OCH₃) at 2-position | 0.81 |

| Methyl 3-amino-2-chloroisonicotinate | [88482-17-1] | Amino (-NH₂) at 3-position, chloro (-Cl) at 2-position | 0.81 |

| 5-Amino-2-methylisonicotinic acid | [16135-36-7] | Amino (-NH₂) at 5-position, methyl (-CH₃) at 2-position, carboxylic acid (-COOH) | 0.87 |

| 5-Methyl-2-pivalamidonicotinic acid | [1203499-02-8] | Pivalamido group at 2-position, methyl (-CH₃) at 5-position, carboxylic acid (-COOH) | N/A |

| Methyl 3-hydroxyisonicotinate | [N/A] | Hydroxyl (-OH) at 3-position, methyl ester (-COOCH₃) at 4-position | N/A |

Key Observations :

- Similarity Scores: The highest similarity (0.87) is observed with 5-Amino-2-methylisonicotinic acid, which shares a methyl substitution and amino group but lacks the ester and pivalamido moieties .

- Functional Group Impact: The pivalamido group in this compound introduces steric hindrance, reducing nucleophilic attack susceptibility compared to analogs with smaller substituents (e.g., -NH₂ or -OH) . Chloro and methoxy substituents (e.g., in [173435-41-1] and [88482-17-1]) alter electronic properties, with -Cl being electron-withdrawing and -OCH₃ electron-donating, affecting reactivity in substitution reactions .

生物活性

Methyl 3-pivalamidoisonicotinate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, mechanisms of action, and therapeutic implications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound, with the chemical formula CHNO, is an amide derivative of isonicotinic acid. Its structure features a pivaloyl group that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 250.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1820642-01-0 |

This compound exhibits its biological activity primarily through modulation of ion channels, particularly voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in excitable tissues, making them significant targets for pain management therapies.

- Voltage-Gated Sodium Channels (Nav1.7 and Nav1.8) :

- Biochemical Pathways :

Case Studies

Case Study 1: Analgesic Effects

- In a study involving animal models of neuropathic pain, this compound was administered at varying doses. Results indicated a dose-dependent reduction in pain responses, suggesting its efficacy as a potential analgesic agent .

Case Study 2: Selectivity Profile

- Comparative studies demonstrated that this compound exhibits greater selectivity for Nav1.7 and Nav1.8 over Nav1.5 channels, which may reduce the risk of cardiac side effects commonly associated with sodium channel blockers .

Safety and Toxicology

The safety profile of this compound has been evaluated in preclinical studies. It demonstrated favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), indicating a low toxicity risk at therapeutic doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。